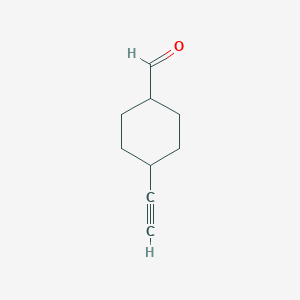

4-Ethynylcyclohexanecarboxaldehyde

Übersicht

Beschreibung

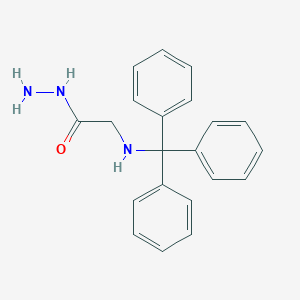

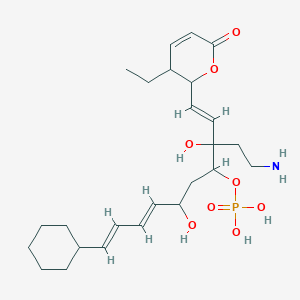

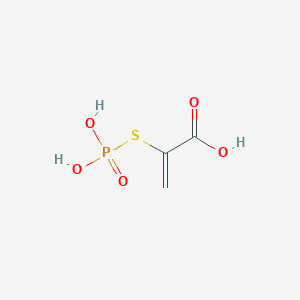

4-Ethynylcyclohexanecarboxaldehyde (ECCA) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound has a cyclohexane ring with an aldehyde group and an ethynyl group attached to it. ECCA is a versatile compound that has been used in various scientific research applications, including drug development, catalysis, and material science.

Wissenschaftliche Forschungsanwendungen

Catalysis by Basic Carbons Preparation of Dihydropyridines

:

- The study discusses the condensation of different substituted benzaldehydes with ethyl cyanoacetate using alkaline carbons as catalysts. These products have applications as pharmaceuticals, particularly in calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Organocatalytic Formal [3 + 3]-Cycloaddition of α,β-Unsaturated Aldehydes :

- This paper reports on the highly enantioselective organocatalyzed carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes, which has applications in the synthesis of various compounds like (−)-isopulegol hydrate and (−)-cubebaol (Hong et al., 2006).

Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts :

- This research involves Prins cyclization of homoallylic alcohols with various aldehydes in ionic liquid hydrogen fluoride salts, leading to the synthesis of 4-fluorinated tetrahydropyrans, thiacyclohexanes, and piperidines (Kishi, Inagi, & Fuchigami, 2008).

Synthesis and Characterization of Some New Indazolone and Carbohydrazide Derivatives from Azachalcones :

- This paper describes the synthesis of new compounds like indazolone and carbohydrazide derivatives from azachalcones, which have potential applications in medicinal chemistry (Mhmood & Roof, 2022).

Quantum Mechanical Predictions of the Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions :

- This study involves quantum mechanical calculations to predict the outcomes of aldol reactions of cyclohexanone with benzaldehyde, which are relevant in organic synthesis (Bahmanyar et al., 2003).

Mechanisms and Origins of Stereoselectivity of NHC-Catalyzed Reaction of Aldehyde and Butadienoate :

- This research presents a computational study on the mechanisms and stereoselectivities of the reaction between benzaldehyde and butadienoate, catalyzed by N-heterocyclic carbene (Li, Zhang, & Li, 2020).

Photochemical and Acid-Catalyzed Rearrangements of 4-Carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one :

- This paper discusses the synthesis and subsequent photochemical and acid-catalyzed rearrangements of a specific cyclohexadienone derivative, which are significant in the field of organic photochemistry (Schultz & Antoulinakis, 1996).

Full Kinetics and a Mechanism Investigation for the Generation of 4- Substituted 1, 4-Dihydropyridine Derivatives in the Presence of Green Catalyst and Aqueous Medium :

- This study focuses on the kinetic investigation of the reaction for generating 4-substituted 1, 4-dihydropyridine derivatives, which are important in medicinal chemistry (Habibi‐Khorassani et al., 2020).

Eigenschaften

IUPAC Name |

4-ethynylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h1,7-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPJGBXVJLMLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)